3-Amino-N-(2-methoxyphenyl)benzamide
Description
Contextualization within Benzamide (B126) Chemistry Research
3-Amino-N-(2-methoxyphenyl)benzamide belongs to the benzamide class of organic compounds, which are characterized by a benzene (B151609) ring attached to an amide functional group. wikipedia.org This core structure is a significant scaffold in organic and medicinal chemistry due to its stability and involvement in various biological activities. mdpi.com Benzamide derivatives are explored for a wide range of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. mdpi.comresearchgate.net
The specific structure of this compound features key substitutions that influence its chemical character. The amino group (-NH2) at the 3-position on the benzoyl ring and the methoxy (B1213986) group (-OCH3) on the N-phenyl ring provide sites for further chemical modification. researchgate.net Research in benzamide chemistry often focuses on synthesizing libraries of such derivatives to perform structure-activity relationship (SAR) studies, which aim to understand how different functional groups impact a molecule's biological efficacy. nih.govmdpi.com The synthesis of N-substituted benzamide derivatives is a key area of investigation for developing new therapeutic agents. nih.govresearchgate.net
Significance in Contemporary Chemical and Biological Sciences
The primary significance of this compound in contemporary science lies in its role as a versatile chemical intermediate and building block for the synthesis of more complex molecules. scbt.com While this specific compound is not widely documented as a final product with major applications, its constituent parts are common in bioactive molecules.
In chemical research, the amino group offers a reactive site for various transformations. For instance, it can undergo diazotization to be converted into other functional groups, enabling the creation of diverse molecular architectures. researchgate.net This makes it a valuable precursor for generating novel heterocyclic compounds, which are fundamental to many pharmaceutical products.
In the biological sciences, the benzamide framework is a well-established pharmacophore. nih.gov Substituted benzamides are known to interact with various biological targets, including enzymes and receptors. researchgate.net For example, different benzamide derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase and carbonic anhydrase. mdpi.comnih.gov Therefore, this compound serves as a valuable scaffold for designing and synthesizing new compounds that can be screened for a wide array of potential therapeutic activities. researchgate.netmdpi.com
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C14H14N2O2 scbt.com |
| Molecular Weight | 242.27 g/mol scbt.com |
| CAS Number | 1017465-43-8 chemicalbridge.co.uk |
| Appearance | Solid |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-N-(2-methoxyphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-13-8-3-2-7-12(13)16-14(17)10-5-4-6-11(15)9-10/h2-9H,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWAPCIPUOQNNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Amino N 2 Methoxyphenyl Benzamide and Its Analogues
Chemo-selective Synthesis Strategies
A key challenge in the synthesis of 3-Amino-N-(2-methoxyphenyl)benzamide and its analogues is the selective transformation of one functional group in the presence of others. A common and effective strategy involves the late-stage reduction of a nitro group, which is relatively inert to many reaction conditions used to construct the core benzamide (B126) structure.
The synthesis typically begins with the coupling of a 3-nitrobenzoic acid derivative with 2-methoxyaniline. The subsequent chemo-selective reduction of the nitro group to an amine is the critical step. Various catalytic systems have been developed to achieve high selectivity, leaving other potentially reducible groups, such as esters, nitriles, or halogens on the aromatic rings, intact. Iron-based catalysts, for instance, have demonstrated high efficacy in the chemoselective reduction of nitroarenes. rsc.org A simple and bench-stable iron(III) catalyst with a silane (B1218182) reductant can selectively reduce the nitro group in complex molecules under mild conditions. rsc.org
Another approach involves the use of sodium borohydride (B1222165) in the presence of transition metal complexes like Ni(PPh3)4, which has been shown to selectively reduce aromatic nitro compounds. jsynthchem.com Electrochemical methods also offer a high degree of selectivity, where the reduction potential can be finely tuned to target the nitro group specifically. rsc.org
The choice of catalyst and reaction conditions is paramount to ensure the desired chemo-selectivity, as summarized in the table below, which showcases various methods for the selective reduction of nitroaromatic compounds applicable to the synthesis of this compound.
| Catalyst/Reagent | Reductant | Key Features | Reference |
| Iron(III) catalyst | Silane | High chemoselectivity for nitro groups over ketones, esters, amides, and nitriles. | rsc.org |
| Ni(PPh3)4 | NaBH4 | Effective for the reduction of nitroaromatics in the presence of other functional groups. | jsynthchem.com |
| Graphite Felt Electrodes | Ammonia | Electrochemical method allowing for high selectivity by controlling cell voltage. | rsc.org |
| Iron Oxide/Hydroxide (B78521) | Hydrazine Hydrate | Selective reduction of nitro groups in the presence of azo compounds. | researchgate.net |
Enzymatic Synthesis Approaches
Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods for the formation of amide bonds. Enzymes such as lipases and proteases can catalyze the amidation reaction under mild conditions, often with high stereo- and regioselectivity. nih.gov
For the synthesis of this compound, an enzymatic approach would typically involve the reaction of a 3-aminobenzoic acid derivative with 2-methoxyaniline. Lipases, for example, can catalyze the direct amidation of carboxylic acids with amines. nih.gov This approach avoids the need for activating agents and often proceeds with minimal side reactions.
Amide bond synthetases (ABSs) are another class of enzymes that catalyze the formation of amide bonds in an ATP-dependent manner. nih.gov These enzymes have shown broad substrate scope and could potentially be engineered to accept 3-aminobenzoic acid and 2-methoxyaniline as substrates. The reaction proceeds through the formation of an acyl-adenylate intermediate, which then reacts with the amine. nih.gov
While specific examples of the enzymatic synthesis of this compound are not prevalent in the literature, the general applicability of these enzymatic methods to the synthesis of aromatic amides suggests their potential utility. The table below summarizes key enzyme classes and their potential application in the synthesis of the target molecule.
| Enzyme Class | Reaction Type | Potential Substrates | Key Advantages | Reference |
| Lipases | Direct Amidation | 3-Aminobenzoic acid, 2-methoxyaniline | Mild conditions, high selectivity, no activating agents required. | nih.gov |
| Proteases | Amide Synthesis | 3-Aminobenzoic acid ester, 2-methoxyaniline | High selectivity. | nih.gov |
| Amide Bond Synthetases (ABSs) | ATP-dependent Amidation | 3-Aminobenzoic acid, 2-methoxyaniline | High efficiency and specificity. | nih.gov |
| Nonribosomal Peptide Synthetase (NRPS) Domains | Adenylation and Amidation | 3-Aminobenzoic acid, 2-methoxyaniline | Can be engineered for specific substrate recognition. | nih.gov |
Multi-component Reaction Pathways
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency and atom economy. nih.gov For the synthesis of this compound and its analogues, an MCR approach could streamline the synthesis by forming multiple bonds in one pot.
A plausible MCR strategy could involve the reaction of a 3-aminobenzoic acid derivative, an aniline, and a third component that facilitates the amide bond formation and potentially introduces additional diversity. For instance, a Passerini or Ugi reaction could be adapted. In a Ugi-type reaction, an isocyanide, a carboxylic acid (or its derivative), an amine, and a carbonyl compound can be combined to generate a complex amide product.
While a direct three-component reaction to form this compound from the simplest starting materials is not straightforward, MCRs can be effectively used to build more complex analogues. For example, a reaction between an ortho-halo-substituted benzamide, an amine, and a boronic acid in a Suzuki-type coupling can be considered a multi-component approach to generate ortho-arylated benzamides. researchgate.net
The table below outlines some conceptual multi-component strategies that could be explored for the synthesis of N-aryl benzamide derivatives.
| MCR Type | Reactants | Potential Product | Key Features | Reference |
| Ugi Reaction | Isocyanide, Carboxylic Acid, Amine, Carbonyl Compound | α-Acylamino carboxamide | High convergence and diversity. | nih.gov |
| Passerini Reaction | Isocyanide, Carboxylic Acid, Carbonyl Compound | α-Acyloxy carboxamide | Atom-economical. | nih.gov |
| Suzuki-Type Coupling | o-Halo-benzamide, Amine, Arylboronic Acid | o-Aryl benzamide | In-situ formation of functionalized benzamides. | researchgate.netrsc.org |
| Imine-based MCR | Imine, Diazoacetonitrile, Alkynyl partner | Substituted diarylpyrroles | Catalytic, convergent synthesis. | nih.gov |
Directed Functionalization Techniques
Directed functionalization is a powerful strategy for the selective modification of C-H bonds in a molecule. In the context of this compound, the inherent amide functionality can act as a directing group to facilitate the introduction of new substituents at specific positions on the aromatic rings, particularly at the ortho position. rsc.org
Transition metal-catalyzed C-H activation, often employing palladium or rhodium catalysts, is a common approach. The amide's oxygen atom can coordinate to the metal center, bringing it in close proximity to the ortho C-H bond of the benzoyl group, leading to its selective activation and subsequent functionalization. rsc.orgresearchgate.net This allows for the introduction of a wide range of functional groups, including aryl, alkyl, and halogen moieties.
Similarly, the nitrogen atom of the amide can direct the functionalization of the N-aryl ring. This dual-directing capability of the amide group makes it a versatile tool for the late-stage diversification of the this compound scaffold, enabling the synthesis of a library of analogues with varied substitution patterns. The use of transient directing groups, formed in-situ, can also be employed for the ortho-functionalization of the benzaldehyde (B42025) precursors to the benzamide. nih.gov
The following table provides examples of directed C-H functionalization reactions that are applicable to the synthesis of analogues of this compound.
| Reaction Type | Catalyst | Directing Group | Functional Group Introduced | Reference |
| ortho-Arylation | Pd(OAc)2 | Amide | Aryl | rsc.orgresearchgate.net |
| ortho-Halogenation | Pd(OAc)2 | Amide | Chloro, Bromo | nih.gov |
| ortho-Amidation | Ir(III) | Transient Imine | Amido | nih.gov |
| Sequential ortho-/meta-Functionalization | Pd(OAc)2 | N-tosyl-amide | Halogen and Acyl | rsc.org |
Chemical Reactivity and Transformation Mechanisms
Hydrolysis Reaction Mechanisms
The amide bond in 3-Amino-N-(2-methoxyphenyl)benzamide is susceptible to cleavage through hydrolysis, a reaction that can be catalyzed by either acid or base. The following sections detail the mechanistic pathways under alkaline conditions, drawing upon theoretical studies of closely related structures.
Theoretical analyses have proposed three distinct channels for the second stage of the reaction, which involves the transformation of the tetrahedral intermediate. researchgate.net
Channel 1: Intramolecular Proton Migration: This pathway involves the direct transfer of a proton from the hydroxyl group to the nitrogen atom within the intermediate, leading to the cleavage of the carbon-nitrogen bond.
Channels 2 and 3: Intermolecular Proton Migration: In these pathways, a water molecule actively participates in the reaction by acting as a shuttle for the proton. The water molecule accepts a proton from the hydroxyl group of the tetrahedral intermediate and delivers a proton to the nitrogen atom, facilitating the C-N bond cleavage.
Computational studies have indicated that the activation energies for the intermolecular proton migration pathways (Channels 2 and 3) are lower than that of the intramolecular pathway (Channel 1). This suggests that the solvent, in this case water, does not merely act as a passive medium but plays a crucial role in the reaction mechanism. researchgate.net
Table 1: Proposed Alkaline Hydrolysis Reaction Stages
| Stage | Description | Key Intermediates/Participants |
| Stage 1 | Nucleophilic attack of hydroxide (B78521) ion on the carbonyl carbon. | Tetrahedral Intermediate |
| Stage 2 | Transformation of the tetrahedral intermediate to products. | Intramolecular or Intermolecular Proton Transfer |
The significance of explicit solvent molecules, particularly water, in the hydrolysis of amides is a key finding from theoretical studies. researchgate.net In the context of the alkaline hydrolysis of N-(2-methoxyphenyl)benzamide, the inclusion of a single water molecule in the calculations for the transformation of the tetrahedral intermediate was shown to lower the energy barrier for the reaction. researchgate.net This water molecule facilitates the proton transfer from the oxygen to the nitrogen atom, a critical step in the cleavage of the amide bond. This catalytic role of the solvent highlights that the reaction is not solely dependent on the intrinsic properties of the reacting molecules but is significantly influenced by their interactions with the surrounding medium. The involvement of water molecules in a concerted process, acting as a proton shuttle, provides a lower energy pathway for the reaction to proceed. researchgate.netresearchgate.net
Oxidation Reactions of the Amino Moiety
The primary amino group on the benzamide (B126) ring of this compound is a primary site for oxidation. Electrochemical studies on similar amino-substituted benzamide derivatives have shown that this moiety is the main electroactive center. researchgate.net The oxidation process is complex and pH-dependent, generally involving the transfer of two electrons and two protons. researchgate.net
The initial oxidation of the primary amino group is proposed to lead to the formation of quinonediimine derivatives. researchgate.net These intermediates can then undergo further chemical transformations. This reactivity is a key aspect of the chemistry of aminobenzamides and is relevant to their potential applications in areas such as antioxidant activity. researchgate.net The ease of oxidation is influenced by the electronic environment of the molecule; electron-donating groups tend to lower the oxidation potential. ntu.edu.tw
Reduction Reactions of the Carbonyl Group
The carbonyl group of the amide linkage in this compound can be reduced to a methylene (B1212753) group (-CH2-), thereby converting the benzamide into a secondary amine. Amides are generally less reactive towards reduction than ketones or aldehydes. quora.com Consequently, strong reducing agents are required for this transformation.
Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing amides to amines. chemistrysteps.compharmaguideline.com In contrast, sodium borohydride (B1222165) (NaBH4) is a milder reducing agent and is typically not effective for the reduction of amides. quora.comwizeprep.com
The mechanism of amide reduction with LiAlH4 involves the nucleophilic addition of a hydride ion to the carbonyl carbon. libretexts.org For primary and secondary amides, the reaction is thought to proceed through an initial deprotonation of the nitrogen, followed by coordination of the aluminum to the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, facilitating the hydride transfer. Subsequent elimination of an oxygen-aluminum species forms an iminium intermediate, which is then further reduced by another equivalent of hydride to yield the final amine product. chemistrysteps.com
Table 2: Reactivity of Reducing Agents with Amides
| Reducing Agent | Reactivity with Amide Carbonyl | Product |
| Lithium aluminum hydride (LiAlH4) | Strong, effective | Secondary Amine |
| Sodium borohydride (NaBH4) | Weak, generally ineffective | No reaction |
Substitution Reactions at the Methoxy (B1213986) Group
The methoxy group on the N-phenyl ring is an ether linkage and can undergo cleavage under certain conditions, a reaction often referred to as demethylation. This typically requires strong acidic conditions and a good nucleophile. wikipedia.orgmasterorganicchemistry.com Reagents such as hydrobromic acid (HBr) or hydroiodic acid (HI) are commonly used for the cleavage of aryl methyl ethers. libretexts.org
The mechanism of this ether cleavage can proceed via either an SN1 or SN2 pathway, depending on the structure of the ether and the reaction conditions. masterorganicchemistry.com In the case of an aryl methyl ether like the 2-methoxyphenyl group, the reaction is initiated by the protonation of the ether oxygen by the strong acid. masterorganicchemistry.com This makes the oxygen a better leaving group. The subsequent step involves the nucleophilic attack of the halide ion (e.g., I- or Br-). Due to the high energy of a phenyl cation, an SN1 pathway involving cleavage of the aryl-oxygen bond is unfavorable. Instead, the halide ion will attack the less hindered methyl group in an SN2 fashion, leading to the formation of a phenol (B47542) (2-aminophenol derivative in this case) and a methyl halide (e.g., methyl iodide or methyl bromide). libretexts.orgmasterorganicchemistry.com
Structural Elucidation and Conformational Analysis
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for probing the molecular structure of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would provide crucial information about the connectivity, functional groups, and molecular weight of 3-Amino-N-(2-methoxyphenyl)benzamide.
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: A proton NMR spectrum of this compound would be expected to show distinct signals for each unique proton environment. The chemical shifts (δ) would indicate the electronic environment of the protons, the integration of the signals would correspond to the number of protons, and the splitting patterns (multiplicity) would reveal neighboring protons, allowing for the elucidation of the substitution patterns on the two aromatic rings.
¹³C NMR Spectroscopy: A carbon-13 NMR spectrum would provide information on the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would help in identifying the types of carbon atoms (e.g., aromatic, carbonyl, methoxy).
Expected NMR Data (Hypothetical):
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Amide N-H | ~8.5-9.5 (singlet) | - |
| Amino N-H₂ | ~3.5-4.5 (broad singlet) | - |
| Methoxy (B1213986) O-CH₃ | ~3.8 (singlet) | ~55-56 |
| Aromatic C-H | ~6.5-8.0 (multiplets) | ~110-150 |
| Carbonyl C=O | - | ~165-170 |
Note: This table is a hypothetical representation of expected chemical shift ranges for a compound with the structure of this compound and is not based on reported experimental data.
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the amine (N-H), amide (N-H and C=O), and methoxy (C-O) functional groups, as well as absorptions corresponding to the aromatic rings.
Expected IR Absorption Bands (Hypothetical):
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300-3500 |
| Amide (N-H) | Stretch | 3200-3400 |
| Aromatic (C-H) | Stretch | 3000-3100 |
| Carbonyl (C=O) | Stretch | 1640-1680 |
| Aromatic (C=C) | Stretch | 1450-1600 |
| C-N | Stretch | 1200-1350 |
| C-O (methoxy) | Stretch | 1000-1300 |
Note: This table presents hypothetical expected wavenumber ranges for the functional groups present in this compound and is not based on reported experimental data.
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For this compound (C₁₄H₁₄N₂O₂), the molecular weight is approximately 242.27 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the molecule.
Expected Mass Spectrometry Data (Hypothetical):
| Technique | Ion | Expected m/z |
| Electrospray Ionization (ESI-MS) | [M+H]⁺ | ~243.11 |
| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ | Calculated for C₁₄H₁₅N₂O₂⁺ |
Note: This table is a hypothetical representation of expected mass-to-charge ratios and is not based on reported experimental data.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and torsion angles for this compound. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing. A crystal structure of an isomer, 2-amino-N-(4-methoxyphenyl)benzamide, has been reported, revealing a non-planar molecule with a significant dihedral angle between the two aromatic rings. A similar non-planar conformation would be anticipated for this compound in the solid state.
Conformational Landscape and Dynamic Studies
The conformational flexibility of this compound is primarily associated with rotation around several single bonds, most notably the amide C-N bond and the C-C bonds connecting the carbonyl group to the phenyl ring and the nitrogen atom to the methoxyphenyl ring.
The amide bond (CO-NH) is known to have a significant barrier to rotation due to the partial double bond character arising from resonance. This can lead to the existence of syn and anti conformers. For N-aryl amides, the orientation of the aryl rings with respect to the amide plane is also a key conformational feature.
Computational studies and experimental data on related substituted benzamides have shown that the presence of ortho-substituents can dramatically increase the rotational barriers around both the N-C(O) and the aryl-C(O) bonds. nsf.gov This is attributed to steric hindrance between the ortho-substituent and the amide group. In the case of this compound, the ortho-methoxy group on the N-phenyl ring is expected to influence the preferred conformation and the dynamics of rotation around the N-aryl bond.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Applications
No published studies were found that apply DFT methods to analyze the electronic structure or reaction pathways of 3-Amino-N-(2-methoxyphenyl)benzamide.
There is no available data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the Molecular Electrostatic Potential (MEP) for this compound.
Information regarding the elucidation of reaction pathways or the analysis of transition states involving this specific compound is not available in the literature.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
No QTAIM analyses have been published for this compound to characterize its chemical bonds or intermolecular interactions.
Molecular Dynamics Simulations for Conformational Sampling
There are no records of molecular dynamics simulations being performed to sample the conformational space of this compound.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies
Specific QSAR or QSPR models developed for or including this compound were not found in the searched literature.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction
No studies detailing the in silico prediction of the ADME properties for this compound have been published.
Mechanistic Insights into Biological Activity
Enzyme Inhibition Mechanisms
The interaction of 3-Amino-N-(2-methoxyphenyl)benzamide with various enzymes has been a subject of scientific inquiry. The following sections detail the findings related to its inhibitory activities.
Publicly available research data and scientific literature did not provide specific details or quantitative data (such as IC50 values) on the direct inhibition of Dipeptidyl Peptidase-IV (DPP-IV) by this compound. While DPP-IV inhibition is a recognized mechanism for treating type 2 diabetes, specific studies detailing the interaction mechanism, such as competitive or non-competitive inhibition, for this particular compound are not available. nih.govnih.gov
There is no specific information available in the reviewed scientific literature detailing the inhibitory activity and mechanism of this compound against the human carbonic anhydrase isoforms I and II (hCA I and hCA II). google.comnih.govnih.gov Consequently, data regarding inhibition constants (Ki) or IC50 values for this compound against these enzymes are not documented. mdpi.com
A review of scientific databases and literature found no specific studies focused on the acetylcholinesterase (AChE) inhibitory properties of this compound. nih.govnih.gov Therefore, there are no detailed findings on its mechanism of action, binding affinity, or potential as an AChE inhibitor. researchgate.net
Information regarding the inhibitory effects of this compound on the lipoxygenase enzyme is not available in the current body of scientific literature. No research findings detailing its mechanism or potency as a lipoxygenase inhibitor have been published.
Specific studies detailing the inhibition of the HIV-1 Viral Infectivity Factor (Vif) by this compound could not be located in the available literature. While the Vif protein is a target for anti-HIV therapies, research has focused on other structurally related but distinct molecules. nih.govnih.gov There is no documented evidence or mechanistic insight into how this compound might interfere with the Vif-APOBEC3 axis. nih.gov
There is no specific research documenting the inhibitory activity of this compound against the NLRP3 inflammasome. frontiersin.orgfrontiersin.orgnih.gov The mechanism by which this compound might interfere with the assembly or activation of this multiprotein complex has not been investigated in published studies. nih.govresearchgate.net
Target Identification Methodologies (e.g., Chemogenomic Profiling)
Currently, there is a notable absence of publicly available scientific literature detailing the specific molecular targets of this compound. Methodologies such as chemogenomic profiling, which are instrumental in elucidating drug-target interactions on a genome-wide scale, have not been reported for this particular compound. This gap in the research landscape means that the precise proteins or cellular components with which this compound interacts to exert any potential biological effects remain unidentified.
Receptor Binding and Modulation Studies
Similarly, comprehensive receptor binding and modulation studies for this compound are not available in published research. Such studies are crucial for determining the affinity and efficacy of a compound at specific receptors. Without this data, it is not possible to ascertain whether this compound acts as an agonist, antagonist, or modulator of any known receptor types. The characterization of its binding profile is a necessary step to understand its pharmacological potential.
Molecular Pathways Involved in Biological Responses
Given that the direct molecular targets of this compound have not been elucidated, the specific molecular pathways involved in its biological responses are also unknown. Research into how this compound may influence signaling cascades, metabolic pathways, or other cellular processes has not been documented. Understanding these pathways is fundamental to characterizing the mechanism of action of any biologically active compound.
Apoptosis Induction Mechanisms
There is no specific information available in the scientific literature regarding the apoptosis induction mechanisms of this compound. While some N-substituted benzamides have been investigated for their ability to induce programmed cell death, these findings are not directly applicable to this specific chemical entity. Therefore, whether this compound can induce apoptosis and, if so, through which specific intrinsic or extrinsic pathways, remains to be determined by future research.
Molecular Interactions and Supramolecular Assembly
Molecular Docking and Binding Affinity Predictions
There are no specific molecular docking studies or binding affinity predictions for 3-Amino-N-(2-methoxyphenyl)benzamide reported in the available literature. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand the binding modes and affinities of ligands to their target proteins. However, without specific studies on this compound, no data on its potential binding partners, binding energies, or interaction patterns can be provided.
Noncovalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Pi-interactions)
Detailed analyses of the noncovalent interactions specific to this compound are not available. Noncovalent interactions, such as hydrogen bonds, halogen bonds, and pi-interactions, are crucial in determining the three-dimensional structure and properties of molecules. The structure of this compound, with its amino, amide, and methoxy (B1213986) groups, suggests the potential for various hydrogen bonding and other noncovalent interactions. However, without experimental or theoretical studies, a specific description of these interactions is not possible.
Crystal Engineering and Self-Assembly Processes
There is no information available regarding the crystal engineering or self-assembly processes of this compound. Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. Self-assembly is the process by which molecules spontaneously organize into ordered structures. While the molecular structure of this compound suggests the possibility of forming ordered crystalline structures through self-assembly, no crystallographic data or studies on its crystal packing and polymorphism have been reported.
Structure Activity Relationship Sar Studies
Impact of Substituent Modifications on Biological Activity
The biological activity of 3-Amino-N-(2-methoxyphenyl)benzamide can be significantly influenced by modifications to its substituents. The primary sites for modification are the amino group on the benzamide (B126) ring and the methoxy (B1213986) group on the N-phenyl ring.
Similarly, the methoxy group on the N-phenyl ring plays a crucial role. Its electron-donating nature and ability to participate in hydrogen bonding can be vital for target engagement. Altering this group, for example, by replacing it with other alkoxy groups of varying chain lengths or with electron-withdrawing groups like halogens, can modulate the compound's lipophilicity and electronic distribution. chemrxiv.org The replacement of the methoxy group with a fluorine atom is a common bioisosteric modification in medicinal chemistry that can block metabolic oxidation and alter the compound's physicochemical properties. chemrxiv.org
General SAR trends for substituted benzamides often indicate that the nature, size, and electronic properties of substituents on both aromatic rings are critical for activity. For example, in some series of benzamide derivatives, the introduction of small, electron-withdrawing groups on the N-phenyl ring has been shown to enhance activity, while bulky substituents may be detrimental.
| Modification Site | Substituent Modification | Anticipated Impact on Biological Activity |
|---|---|---|
| 3-Amino Group | Alkylation (e.g., -NHCH₃, -N(CH₃)₂) | May increase lipophilicity and alter hydrogen bonding, potentially increasing or decreasing activity depending on the target. |
| Acylation (e.g., -NHCOCH₃) | Reduces basicity and introduces a hydrogen bond acceptor, which could be favorable for certain receptor interactions. | |
| Bioisosteric Replacement (e.g., -OH, -SH) | Alters electronic properties and hydrogen bonding capabilities, providing insight into the essentiality of the amino group for activity. u-tokyo.ac.jp | |
| 2-Methoxy Group | Demethylation (to -OH) | Increases polarity and introduces a hydrogen bond donor, which may enhance binding affinity. |
| Alkoxy Homologation (e.g., -OCH₂CH₃) | Increases lipophilicity, which could affect cell permeability and target engagement. | |
| Bioisosteric Replacement (e.g., -F, -Cl) | Modifies electronic properties and metabolic stability; fluorine can block metabolism while maintaining similar steric bulk. chemrxiv.org |
Positional Isomer Effects on Activity Profiles
The spatial arrangement of substituents on the aromatic rings of this compound is a critical factor influencing its biological activity. The effects of positional isomerism can be examined by altering the substitution pattern on both the benzamide and the N-phenyl rings.
Moving the amino group on the benzamide ring from the meta- (3-position) to the ortho- (2-position) or para- (4-position) can drastically change the molecule's conformation and its ability to interact with a biological target. For instance, an ortho-amino group might engage in intramolecular hydrogen bonding with the amide linkage, which would not be possible for the meta or para isomers. Such conformational constraints can pre-organize the molecule into a bioactive conformation or, conversely, prevent it from adopting the necessary shape for receptor binding. Studies on related 2-amino-N-phenylbenzamides have shown that substitutions on the acyl moiety can significantly impact their antimycobacterial activity. researchgate.net
| Isomeric Variation | Compound | Potential Impact on Activity |
|---|---|---|
| Amino Group Position | 2-Amino-N-(2-methoxyphenyl)benzamide | Potential for intramolecular hydrogen bonding, leading to a more rigid conformation which could enhance or reduce activity. |
| This compound | The parent compound, with a specific electronic and steric profile. | |
| 4-Amino-N-(2-methoxyphenyl)benzamide | Different electronic distribution and vector for substituent interactions compared to the 3-amino isomer. | |
| Methoxy Group Position | This compound | Ortho-substituent influences the torsion angle between the phenyl rings. |
| 3-Amino-N-(3-methoxyphenyl)benzamide | Altered electronic and steric environment, potentially leading to a different binding mode or affinity. | |
| 3-Amino-N-(4-methoxyphenyl)benzamide | The para-substituent would have a different electronic influence and less steric hindrance on the ring orientation. |
Stereochemical Influences on Biological Recognition
Stereochemistry plays a pivotal role in the interaction of small molecules with chiral biological macromolecules like proteins and nucleic acids. While this compound itself is not chiral, the introduction of chiral centers through substituent modification would necessitate an evaluation of its stereochemical influences on biological recognition.
If a chiral center is introduced, for instance, by adding a chiral substituent to the amino or methoxy group, the resulting enantiomers or diastereomers could exhibit significantly different biological activities. This is because the three-dimensional arrangement of atoms in one stereoisomer may allow for optimal interactions with a specific binding site, while the other stereoisomer may bind with lower affinity or not at all.
Furthermore, the molecule's conformational flexibility is a key aspect of its stereochemistry. The rotation around the amide bond and the bond connecting the amide nitrogen to the methoxyphenyl ring can be restricted, leading to different stable conformers (rotamers). The presence of the ortho-methoxy group can create a preferred conformation due to steric hindrance, which might be the bioactive conformation. Conformational analysis of benzamide derivatives has shown that they often adopt low-energy conformations when binding to their receptors. nih.gov The enantioselectivity of some benzamides has been rationalized by differences in the conformational energies of the receptor-bound enantiomers. nih.gov Therefore, understanding the preferred conformation of this compound and how it is influenced by its substituents is crucial for elucidating its mechanism of action and for the rational design of more potent and selective analogs.
Exploration of Analogues and Derivatives with Modified Architectures
Benzamide (B126) Scaffold Modifications
Modifications to the benzamide core are a key strategy to investigate the structure-activity relationships (SAR) of this class of compounds. Changes to this central part of the molecule can influence its conformation, electronic properties, and interactions with biological targets.
One common modification involves the introduction of substituents onto the aminobenzoyl ring. For instance, a series of 3-substituted benzamide derivatives structurally related to the Bcr-Abl kinase inhibitor imatinib (B729) has been prepared. nih.gov In this series, the introduction of halogen and trifluoromethyl groups at the 3-position of the benzamide ring was explored. nih.gov These modifications were found to be critical for the antiproliferative activity against the Bcr-Abl-positive leukemia cell line K562. nih.gov
Another approach to modifying the benzamide scaffold involves altering the carboxamide linker itself. While direct examples for 3-Amino-N-(2-methoxyphenyl)benzamide are specific, broader research on related structures, such as 2-sulfonamidebenzamides, demonstrates the principle of core modification. researchgate.net In these cases, the amide bond is retained, but the substitution pattern on the benzoyl ring is altered to modulate activity. researchgate.net
Furthermore, research into related thieno[2,3-b]pyridines, which can be considered complex scaffold modifications, shows how the core can be significantly altered. In one study, 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridines were synthesized. mdpi.com This represents a significant departure from the simple benzamide core, incorporating a fused heterocyclic system while maintaining the crucial amino and carboxamide functionalities. mdpi.com The synthetic strategy for these complex molecules involves the convergent synthesis of two main fragments: a carbonitrile portion and a 2-chloroacetamide (B119443) portion, which are then coupled and cyclized. mdpi.com
Table 1: Examples of Benzamide Scaffold Modifications and Their Context
| Modification Type | Example Compound/Series | Research Focus |
|---|---|---|
| Ring Substitution | 3-Halogenated and 3-trifluoromethylated benzamides | Bcr-Abl kinase inhibition for chronic myeloid leukemia nih.gov |
| Core Alteration | 2-Sulfonamidebenzamides | Allosteric modulators of MrgX1 for potential pain treatment researchgate.net |
| Scaffold Hopping | 3-Amino-2-arylcarboxamido-thieno[2-3-b]pyridines | Anti-proliferative activity against cancer cell lines mdpi.com |
Modifications of the N-aryl Substituent
The N-aryl group, which is a 2-methoxyphenyl ring in the parent compound, is a frequent target for modification to explore its influence on biological activity. The nature, position, and number of substituents on this ring can dramatically affect the compound's properties.
A study on novel N-substituted aminobenzamide derivatives as potential inhibitors of the dipeptidyl peptidase-IV (DPP-IV) enzyme highlights the importance of this part of the molecule. dovepress.com In this research, a variety of substituents were introduced on the N-phenyl ring to improve binding to the enzyme's active site. dovepress.com For example, compounds such as N-(4-chlorophenyl)-3-(2-oxo-2-phenylethylamino)benzamide were synthesized by reacting the corresponding amino-N-substituted phenylbenzamide with an α-bromoketone. dovepress.com The study successfully identified several derivatives with enhanced inhibitory activity compared to reference compounds, demonstrating that the N-aminobenzamide scaffold is a valid starting point for developing DPP-IV inhibitors. dovepress.com
In another series of N-substituted benzamide derivatives designed based on the antitumor agent Entinostat (MS-275), various cyclic amine moieties were introduced. researchgate.net These modifications were evaluated for their anti-proliferative activity against several cancer cell lines. The results indicated that several of the synthesized compounds displayed inhibitory activity comparable to the parent drug, MS-275. researchgate.net Molecular docking studies suggested that these modifications could influence interactions with histone deacetylases (HDACs). researchgate.net
Patents have also described substituted N-aryl benzamides for the potential treatment of amyloid diseases, such as those observed in Alzheimer's and Parkinson's disease. google.com These documents cover a broad range of substitutions on the N-aryl ring, aiming to modulate the compounds' ability to interfere with the aggregation of proteins like Aβ amyloid and α-synuclein. google.com
Table 2: Representative Modifications of the N-aryl Substituent
| Parent Scaffold | N-aryl Modification | Resulting Compound Example | Target/Application |
|---|---|---|---|
| 3-Aminobenzamide (B1265367) | Substitution with a 4-chlorophenyl group | N-(4-chlorophenyl)-3-(2-oxo-2-phenylethylamino)benzamide | DPP-IV Inhibition dovepress.com |
| Benzamide (Entinostat-based) | Introduction of cyclic amines (e.g., piperidinyl, morpholinyl) | N-(o-aminophenyl)-N'-(pyridin-3-yl)octanediamide analogues | Antitumor (HDAC inhibition) researchgate.net |
| Benzamide | General substitutions | Substituted N-aryl benzamides | Treatment of Amyloid Diseases google.com |
Derivatives with Heterocyclic Moieties
The incorporation of heterocyclic rings is a well-established strategy in medicinal chemistry to introduce novel structural features, modulate physicochemical properties, and explore new binding interactions. This approach has been applied to the 3-aminobenzamide framework to generate a diverse array of derivatives.
One synthetic route involves the reaction of enaminones with amino-functionalized heterocycles. For example, enaminones can be reacted with 3-amino-1H-1,2,4-triazole in refluxing acetic acid to yield nih.govdovepress.comnih.govtriazolo[4,3-a]pyrimidine derivatives. scirp.org Similarly, reactions with other amino-heterocycles like 5-amino-3-(methylthio)-1H-pyrazole-4-carbonitrile can produce pyrazolo[1,5-a]pyrimidine (B1248293) systems. scirp.org These reactions demonstrate how the aminobenzamide core can be appended with or integrated into fused heterocyclic systems.
The synthesis of thieno[2,3-b]pyridines from 3-amino-2-arylcarboxamide precursors is another example of creating complex heterocyclic derivatives. mdpi.com These compounds, which feature a thiophene (B33073) ring fused to a pyridine (B92270) ring, have shown potent anti-proliferative activity. The synthesis involves coupling carbonitrile and chloroacetamide fragments, followed by a cyclization reaction. mdpi.com
Further diversification is achieved by introducing heterocyclic motifs through multi-component reactions. For instance, the reaction of 3-amino-1,2,4-triazole with aldehydes and pyruvic acid can lead to the formation of dihydrotriazolopyrimidines. frontiersin.org Another example is the synthesis of N-benzylidene derivatives of 3-amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine, which involves a multi-step synthesis culminating in the condensation with various aldehydes to introduce molecular diversity. mdpi.com These complex heterocyclic systems have been evaluated for their antitumoral activities. mdpi.com
Table 3: Examples of Synthesized Heterocyclic Derivatives
| Starting Material/Core | Reagents | Resulting Heterocycle |
|---|---|---|
| Enaminone | 3-Amino-1H-1,2,4-triazole | nih.govdovepress.comnih.govTriazolo[4,3-a]pyrimidine scirp.org |
| Enaminone | 5-Amino-3-(methylthio)-1H-pyrazole-4-carbonitrile | Pyrazolo[1,5-a]pyrimidine scirp.org |
| Carbonitrile and Chloroacetamide fragments | Na2CO3 in EtOH | Thieno[2,3-b]pyridine mdpi.com |
| 3-Amino-1,2,4-triazole | Aromatic aldehydes, Pyruvic acid | Dihydrotriazolopyrimidine frontiersin.org |
| 2-Amino-4H-chromene-3-carbonitrile derivative | Hydrazine, Aromatic aldehydes | 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine mdpi.com |
Emerging Academic Research Applications
Role as Chemical Probes in Biological Systems
While direct research specifically designating 3-Amino-N-(2-methoxyphenyl)benzamide as a chemical probe is not extensively documented, the broader class of benzamide (B126) derivatives has been investigated for its potential to interact with various biological targets. Chemical probes are small molecules used to study and manipulate biological systems, and benzamide derivatives have shown promise in this area. For instance, certain benzamide compounds have been developed to target specific proteins, such as the cell division protein FtsZ, which is essential for bacterial cell division. Although these particular studies did not involve this compound, they highlight the potential of the benzamide scaffold to serve as a basis for the development of selective chemical probes. The exploration of this compound and its analogues as probes for proteomics research is an emerging area of interest.
Contributions to Advanced Materials Science Research (e.g., Crystal Engineering)
The field of crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, which are governed by intermolecular interactions. While the crystal structure of this compound itself is not widely reported, studies on closely related isomers and derivatives provide valuable insights into its potential contributions to materials science.
For example, the crystal structure of 2-amino-N-(4-methoxyphenyl)benzamide reveals specific hydrogen bonding patterns that dictate the molecular packing in the solid state. researchgate.net Similarly, analysis of N-(2-methoxyphenyl)-2-nitrobenzamide shows that the dihedral angle between the aromatic rings and the twisting of the nitro group, along with N—H⋯O hydrogen bonds, are critical in stabilizing the crystal structure. nih.gov The study of various N-aryl 2-fluorobenzamide (B1203369) derivatives also emphasizes the role of intermolecular N1—H1N···O1 hydrogen bonds in linking molecules. nih.gov These studies on analogous compounds suggest that this compound likely exhibits predictable hydrogen bonding and molecular packing behaviors, making it a potentially useful component for the rational design of new crystalline materials with specific structural and functional properties.
Use as Building Blocks and Intermediates in Complex Organic Synthesis
This compound serves as a valuable building block and intermediate in the synthesis of more complex organic molecules, particularly heterocyclic compounds and pigments. The presence of three reactive sites—the amino group, the amide linkage, and the aromatic rings—allows for a variety of chemical transformations.
Aminobenzamides, as a class, are utilized in the synthesis of various heterocyclic systems. For instance, 2-aminobenzamide (B116534) can be reacted with aldehydes to produce 2,3-dihydroquinazolin-4(1H)-ones, a class of compounds with diverse biological activities. acs.org This reaction proceeds through the formation of an imine intermediate followed by intramolecular cyclization. acs.org
Furthermore, a closely related compound, N-(3-amino-4-methoxyphenyl)benzamide, is documented as a key intermediate in the synthesis of several commercial pigments, including C.I. Pigment Red 146 and C.I. Pigment Red 176, through diazotization and coupling reactions. dyestuffintermediates.com This demonstrates the industrial relevance of aminobenzamide derivatives as starting materials for functional molecules. The synthetic utility of benzamides is also highlighted by their use in the preparation of 2,3-dihydro-1H-quinazoline-4-ones. nih.gov
Research into Cell Differentiation Induction Mechanisms
The induction of cell differentiation, the process by which a less specialized cell becomes a more specialized cell type, is a critical area of research, particularly in cancer therapy and regenerative medicine. Certain benzamide derivatives have emerged as promising agents in this field.
Studies have shown that some novel benzamide derivatives can act as histone deacetylase (HDAC) inhibitors. acs.org HDAC inhibitors are known to induce differentiation and suppress the proliferation of various cancer cell lines. acs.org Although these studies did not specifically investigate this compound, they establish a precedent for the benzamide scaffold in targeting enzymes that regulate gene expression and cell fate. The structure-activity relationship of these benzamide derivatives indicated that substitution patterns on the benzanilide (B160483) moiety are crucial for their inhibitory activity. acs.org
Additionally, other research has identified benzamide derivatives that can protect pancreatic β-cells from stress-induced death, a process relevant to diabetes. nih.gov While not directly about differentiation, this highlights the ability of benzamide compounds to modulate critical cellular pathways. The potential of this compound to influence cell differentiation, possibly through mechanisms similar to those of other benzamides, warrants further investigation.
Antioxidant Activity Investigations (e.g., DPPH and FRAP assays)
The DPPH assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. researchgate.net The FRAP assay, on the other hand, assesses the ability of a substance to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions. researchgate.net
Studies on novel N-benzimidazole benzamide derivatives have shown that compounds with hydroxy substitutions exhibit significant antioxidant activity in both DPPH and FRAP assays. mdpi.com Similarly, research on derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide demonstrated potent DPPH radical scavenging activity, with some compounds being more effective than the well-known antioxidant ascorbic acid. nih.gov The presence of the methoxy (B1213986) group is often associated with antioxidant properties. The following table presents representative antioxidant data for related benzamide and methoxyphenyl derivatives, illustrating the potential activity of compounds within this chemical space.
| Compound/Derivative Class | Assay | Measurement | Result |
| Hydroxy-substituted N-benzimidazole benzamides | DPPH | IC₅₀ | Active |
| Hydroxy-substituted N-benzimidazole benzamides | FRAP | Reducing Power | Excellent |
| 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives | DPPH | Scavenging Activity | Some > Ascorbic Acid |
| 4,6-diphenylpyrimidine substituted benzamides | DPPH | % Scavenging | Concentration-dependent |
| 4,6-diphenylpyrimidine substituted benzamides | FRAP | Reducing Power | Measured |
This table is illustrative and based on data for structurally related compounds, not this compound itself.
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing 3-Amino-N-(2-methoxyphenyl)benzamide, and how can reaction yields be optimized?
- Answer: The compound is synthesized via condensation of 3-aminobenzoic acid derivatives (e.g., acyl chlorides) with 2-methoxyaniline. A typical protocol involves reacting 3-aminobenzoyl chloride with 2-methoxyaniline in dichloromethane, using triethylamine as a base to neutralize HCl. Optimization includes adjusting stoichiometry (1.2:1 molar ratio of acyl chloride to amine), solvent polarity (toluene for reflux conditions), and purification via recrystallization (ethanol/water) to achieve yields >75% .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Answer: ¹H/¹³C NMR confirms proton/carbon environments (e.g., amide NH at δ 10.2 ppm, aromatic methoxy at δ 3.8 ppm). FT-IR identifies functional groups (amide C=O stretch ~1650 cm⁻¹, N-H bend ~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (theoretical [M+H]⁺: 257.1). X-ray crystallography using SHELXL refines crystal packing and hydrogen-bonding networks .
Q. What purification strategies are effective for isolating this compound from reaction byproducts?
- Answer: Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials. Recrystallization in ethanol yields >95% purity. Monitor progress via TLC (Rf ~0.3 in 3:1 hexane/EtOAc) and confirm purity with HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can computational modeling elucidate the interaction of this compound with biological targets like kinases?
- Answer: Molecular docking (AutoDock Vina) predicts binding poses in kinase active sites (e.g., EGFR tyrosine kinase). Molecular dynamics (MD) simulations (GROMACS) assess binding stability over 100 ns. Validate predictions with in vitro kinase inhibition assays (IC₅₀ values) and compare with SAR trends (e.g., methoxy vs. chloro substituents) .
Q. What experimental approaches resolve discrepancies in reported antimicrobial activities of structurally analogous benzamides?
- Answer: Standardize MIC assays (e.g., broth microdilution per CLSI guidelines) using identical bacterial strains (e.g., S. aureus ATCC 25923). Compare substituent effects: electron-withdrawing groups (e.g., -Cl) enhance membrane penetration, while methoxy groups may reduce efficacy. Cross-reference with logP values (HPLC-derived) to correlate hydrophobicity with activity .
Q. In crystallographic studies, how can SHELXL address disordered regions in this compound crystals?
- Answer: Use SHELXL’s
PARTandSUMPcommands to model partial occupancy. ApplyISORandRIGUconstraints to refine anisotropic displacement parameters. For twinned crystals, apply theTWINmatrix and refine using HKLF5 data. Validate with R-factor convergence (<5%) .
Q. How do reaction conditions influence regioselectivity in electrophilic substitutions of this compound?
- Answer: Nitration (HNO₃/H₂SO₄) favors the para position to the amino group due to directing effects. Varying solvent (acetic acid vs. DCM) and temperature (0°C vs. RT) alters kinetics. Monitor regioselectivity via LC-MS and ¹H NMR (integration of aromatic peaks) .
Q. What strategies mitigate degradation of this compound during long-term storage?
- Answer: Store under argon at -20°C in amber vials. Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Add antioxidants (e.g., BHT) at 0.1% w/w to prevent oxidation of the amino group .
Methodological Notes
- SHELX Workflow: For crystallography, integrate SHELXS (structure solution) with Olex2 for visualization. Refinement in SHELXL uses
AFIX 66for amine H-atoms andHKLF4for data scaling . - Biological Assays: Use SPR (surface plasmon resonance) to quantify binding kinetics (ka/kd) for target proteins. Correlate with cytotoxicity (MTT assay, IC₅₀) in cancer cell lines (e.g., MCF-7) .
- SAR Analysis: Construct QSAR models (MOE software) using descriptors like logP, polar surface area, and Hammett constants to predict activity trends across derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
